molecular formula C25H20N4Na2O9S3 B12372912 disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

Cat. No.: B12372912
M. Wt: 662.6 g/mol
InChI Key: WLDNGJFRVWQASY-UHFFFAOYSA-L
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Description

Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate involves multiple steps. The initial step typically includes the formation of the benzothiazole ring, followed by the introduction of sulfonate groups. The diazenyl linkage is then formed through a diazotization reaction, where aniline derivatives are treated with nitrous acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time. The use of catalysts and solvents is carefully monitored to ensure the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives. These products have their own unique applications in different fields .

Scientific Research Applications

Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The diazenyl linkage plays a crucial role in its binding affinity, while the sulfonate groups enhance its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its diazenyl linkage and sulfonate groups make it particularly useful in applications requiring high solubility and specific binding interactions .

Properties

Molecular Formula

C25H20N4Na2O9S3

Molecular Weight

662.6 g/mol

IUPAC Name

disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

WLDNGJFRVWQASY-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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